![molecular formula C10H13F2N3 B7359805 N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine](/img/structure/B7359805.png)
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized by Pfizer Global Research and Development and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves the inhibition of PKC enzymes, which are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of PKC enzymes, which can trigger a cascade of events leading to cell death. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its specificity for PKC enzymes, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is its potential toxicity, which can limit its use in clinical settings.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders, where PKC enzymes are also involved in disease progression. Finally, future research could focus on developing new and more effective PKC inhibitors based on the structure of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Synthesis Methods
The synthesis of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves several steps, including the reaction of 2,6-difluoropyrimidine-4-amine with cyclopentanone to produce the corresponding cyclopentyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine.
Scientific Research Applications
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHJHNPSXYCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC(=NC(=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.